molecular formula C10H11NO3 B8465458 3-(2,3-Epoxy-n-propoxy)benzamide

3-(2,3-Epoxy-n-propoxy)benzamide

Cat. No.: B8465458
M. Wt: 193.20 g/mol
InChI Key: IEBKQICSSACHAA-UHFFFAOYSA-N
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Description

3-(2,3-Epoxy-n-propoxy)benzamide is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of benzamide derivatives known to possess various pharmacological activities. Specifically, related (3-amino-2-hydroxypropoxy)benzamides have been investigated for their selectivity as β-adrenergic blocking agents . Furthermore, structurally similar benzamide derivatives featuring the epoxypropoxy moiety have been documented in patent literature for their potential utility in the treatment of cardiovascular diseases, demonstrating activities such as antihypertensive, vasodilating, and anti-anginal effects . The presence of both the benzamide and the reactive epoxy group in its structure makes it a valuable synthon or building block for further chemical synthesis and exploration in drug discovery programs. The epoxy group is particularly useful for ring-opening reactions and forming covalent linkages, which can be applied in materials science, such as in the development of polymers and composites using related epoxy-functional silanes . Researchers may find this compound useful as a key intermediate for synthesizing more complex molecules or for probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(oxiran-2-ylmethoxy)benzamide

InChI

InChI=1S/C10H11NO3/c11-10(12)7-2-1-3-8(4-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H2,11,12)

InChI Key

IEBKQICSSACHAA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 3-(2,3-Epoxy-n-propoxy)benzamide and related benzamide derivatives:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
3-(2,3-Epoxy-n-propoxy)benzamide 2,3-Epoxypropoxy ~193.2 (estimated) High reactivity for ring-opening reactions, potential in covalent drug design -
N-(3-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)pyridin-2-yl)benzamide Triazole-methoxy-pyridyl 401.4 Click chemistry applications, kinase inhibition
N-phenyl-N-(3-phenylprop-2-enoxy)benzamide 3-Phenylpropenoxy 329.4 Allyl ether stability, synthetic intermediate
N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-(2-cyanopropan-2-yl)benzamide Cyanopropyl-pyrrolopyridine ~527.9 (estimated) BRAF inhibition via non-covalent interactions
(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide Propargyl-benzothiazole 397.4 Photostability, potential in optoelectronics

Physicochemical Properties

  • LogP and Solubility: The epoxy group’s polarity (PSA ~29.54 Ų) may improve aqueous solubility compared to hydrophobic substituents like the cyanopropyl group (LogP ~4.98 in ) .
  • Thermal Stability : Epoxides are prone to polymerization under heat, whereas propargyl or allyl ether derivatives (–11) exhibit greater thermal stability .

Research Findings and Implications

  • Drug Design: Covalent inhibitors leveraging the epoxy group could outperform non-covalent analogs (e.g., ) in target engagement but may require optimization to reduce off-target effects .
  • Material Science : Epoxy-containing benzamides may serve as crosslinkers in polymer synthesis, contrasting with the photostable propargyl derivatives used in optoelectronic materials .

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

Patent CN105636946A details a carbodiimide-based approach using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling reagents. Reacting 4-amino-5-chloro-2-methoxybenzoic acid with 3-(1H-1,2,3-triazol-1-yl)propan-1-amine in dichloromethane at 0°C achieves 78% conversion. Critical parameters include:

  • Stoichiometry : 1.2:1 molar ratio of acid to amine

  • Base : Triethylamine (2.5 eq) for pH control

  • Reaction Time : 18 hours under nitrogen atmosphere

This method minimizes racemization but requires post-reaction purification via aqueous extraction to remove urea byproducts.

Mixed Anhydride Method for Scalable Production

WO2013072933A2 discloses an industrial-scale protocol using isobutyl chloroformate to generate a reactive mixed anhydride intermediate. Key steps:

  • Activate 3-methoxypropionic acid with isobutyl chloroformate in methylene chloride at -40°C

  • Add benzylamine dropwise over 2 hours

  • Quench with 10% HCl and isolate via liquid-liquid extraction

Yields reach 92% with <0.1% residual solvents when employing azeotropic distillation during workup.

Installation of the Propoxy Side Chain

Introducing the 2,3-epoxypropoxy group necessitates sequential alkylation and oxidation steps.

Nucleophilic Alkylation of Phenolic Oxygen

The RSC protocol demonstrates propoxylation using 1,3-dibromopropane under phase-transfer conditions:

Reaction Parameters

ComponentQuantityRole
Phenolic substrate1.0 eqNucleophile
1,3-Dibromopropane8.0 eqAlkylating agent
K2CO38.0 eqBase
CH3CN15 mL/gSolvent
Temperature70°CReflux conditions

After 5 hours, flash chromatography (5% MeOH/DCM) isolates the bromopropoxy intermediate in 67% yield.

Integrated Synthesis Protocol

Combining these methodologies yields an optimized route:

Step 1 : Benzamide formation via mixed anhydride

  • React 4-hydroxy-3-methoxybenzoic acid with isobutyl chloroformate/N-methylmorpholine

  • Add 3-aminopropanol derivative

  • Yield: 89% after extraction

Step 2 : Propoxylation

  • Treat with 1,3-dibromopropane/K2CO3 in acetonitrile

  • Isolate bromide intermediate by chromatography

Step 3 : Epoxidation

  • Oxidize with mCPBA in DCM

  • Purify via recrystallization (hexane:EtOAc 3:1)

  • Final purity: 95.2% by HPLC

Critical Analysis of Byproduct Formation

Hydrolysis of Epoxide Ring

Prolonged exposure to aqueous workup conditions induces ring-opening to diol derivatives. Patent CN105636946A mitigates this by:

  • Limiting hydrolysis time to <30 minutes

  • Maintaining pH >9 during extractions

  • Using anhydrous MgSO4 for final drying

N-Oxidation of Benzamide

Elevated temperatures (>80°C) during amide coupling promote oxidation at the benzylic position. WO2013072933A2 suppresses this via:

  • Rigorous nitrogen sparging

  • Addition of 0.1% (w/w) BHT as radical scavenger

  • Temperature control (±2°C) with jacketed reactors

Industrial-Scale Purification Strategies

Crystallization Optimization

Patent WO2013072933A2 achieves pharma-grade purity through solvent-antisolvent crystallization:

Conditions

  • Solvent: Methanol (5 mL/g)

  • Antisolvent: Deionized water (3:1 v/v)

  • Cooling rate: 0.5°C/min to 4°C

  • Seed crystal size: 20-50 μm

This reduces impurity "A" from 1.2% to 0.08% in one recrystallization cycle.

Chromatographic Methods

The RSC protocol employs silica gel chromatography with stepwise gradients:

Eluent CompositionPurpose
100% DCMRemove non-polar impurities
5% MeOH/DCMElute target compound
10% MeOH/DCMRecover polar byproducts

Resolution factors (Rf) of 0.58 ensure baseline separation of epoxide and diol contaminants .

Q & A

Q. Answer :

  • NMR :
    • ¹H NMR : Identify epoxy protons (δ 3.0–4.0 ppm) and benzamide aromatic signals (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~167 ppm) and epoxide carbons (~50–60 ppm).
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and epoxide C-O-C (~1250 cm⁻¹).
  • HRMS : Validate molecular weight (e.g., exact mass for C₁₀H₁₁NO₃: 209.0688).

Advanced: How can computational modeling guide the design of 3-(2,3-Epoxy-n-propoxy)benzamide analogs with improved target selectivity?

Q. Answer :

  • Docking studies : Use software (e.g., AutoDock) to predict interactions with targets like orexin receptors or DDR1 .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity.
  • MD simulations : Assess epoxide ring stability in aqueous vs. lipid environments to optimize bioavailability.

Basic: What safety protocols are essential when handling epoxy-containing benzamides?

Q. Answer :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (S24/25 ).
  • Ventilation : Use fume hoods due to potential irritancy of epoxy intermediates.
  • Waste disposal : Follow hazardous waste guidelines for halogenated byproducts (e.g., bromopropoxy precursors ).

Advanced: What strategies mitigate epoxide ring-opening during benzamide functionalization?

Q. Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Low-temperature reactions : Perform nucleophilic additions at –20°C to reduce ring strain.
  • Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

Basic: How is the purity of 3-(2,3-Epoxy-n-propoxy)benzamide validated for pharmacological studies?

Q. Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity .
  • Melting point : Compare experimental values with literature (if available).
  • Elemental analysis : Confirm C, H, N composition within 0.3% of theoretical values.

Advanced: How do structural modifications to the benzamide core influence epoxy group reactivity?

Q. Answer :

  • Electron-withdrawing groups (e.g., nitro ): Increase epoxide electrophilicity, enhancing nucleophilic attack.
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl ) reduce ring-opening rates.
  • Conjugation effects : Extended π-systems (e.g., benzothiazole ) stabilize transition states.

Basic: What solvents are compatible with 3-(2,3-Epoxy-n-propoxy)benzamide in reaction setups?

Q. Answer :

  • Polar aprotic : DMF, DMSO for SN2 reactions.
  • Chlorinated : Dichloromethane for epoxidation .
  • Avoid protic solvents (e.g., water, methanol) to prevent epoxide hydrolysis.

Advanced: How can kinetic studies elucidate the degradation pathways of epoxy-functionalized benzamides?

Q. Answer :

  • LC-MS stability assays : Monitor degradation products under physiological pH (7.4) and acidic (1.2) conditions.
  • Arrhenius plots : Determine activation energy for epoxide hydrolysis.
  • Isotope labeling : Use ¹⁸O-water to trace oxygen incorporation in ring-opened byproducts .

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